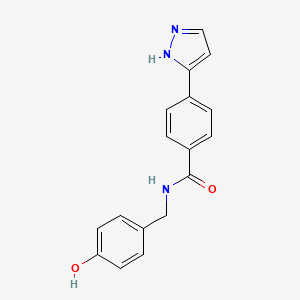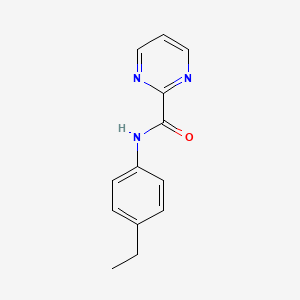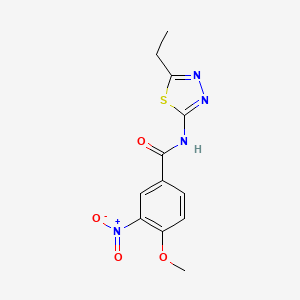![molecular formula C18H23N3O4 B5559644 4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)
4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol involves specific reactions that lead to the formation of oxadiazole and oxazepan rings. For instance, compounds derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen), similar in structural motif, have been synthesized and characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry, indicating a complex synthesis pathway involving multiple steps and intermediates (Husain et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol has been elucidated through X-ray diffraction studies. These analyses reveal the spatial orientation of the oxadiazole and oxazepan units and the overall conformation of the molecule, which is critical for understanding its reactivity and interaction with biological targets (Almansour et al., 2016).
Chemical Reactions and Properties
Compounds containing the oxadiazol moiety exhibit a range of chemical reactivities, such as participation in cycloaddition reactions, which are fundamental for further functionalization of the molecule. The presence of the oxadiazol ring imparts specific electronic properties to these molecules, influencing their chemical behavior in synthetic pathways (Rozhkov et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are closely related to their structural features. The introduction of specific functional groups can significantly alter these properties, affecting their application potential. For example, the stability and solubility of the molecule can be influenced by the presence of the oxadiazol and oxazepan rings, which can also impact the compound's pharmacokinetic properties (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, acidity or basicity of functional groups, and the ability to form bonds or interact with biological targets, are essential for the development of potential applications. The oxadiazol and oxazepan rings contribute significantly to the electronic properties of these compounds, influencing their reactivity and interactions with other molecules (Hu et al., 2006).
Scientific Research Applications
Anti-inflammatory and Analgesic Potential
A study conducted by Husain et al. (2009) explored derivatives of 4-oxo-4-(biphenyl-4-yl)butanoic acid, related to the chemical structure of interest. These compounds demonstrated significant anti-inflammatory and analgesic activities, particularly in carrageenan-induced rat paw edema and acetic acid-induced writhing tests. Their low ulcerogenic action and reduced lipid peroxidation indicate potential for safer anti-inflammatory applications (Husain et al., 2009).
Nonlinear Optical (NLO) Properties
Almansour et al. (2016) investigated benzimidazole-tethered oxazepine heterocyclic hybrids, which include structures similar to 4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol. These compounds displayed promising nonlinear optical properties, making them potential candidates for NLO applications (Almansour et al., 2016).
Urease Inhibition
Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with substituted-phenyl butanamides. These compounds exhibited potent in vitro inhibitory potential against urease enzyme, a property that could be useful in therapeutic applications (Nazir et al., 2018).
Photostabilizing Additives
Hameed (2012) explored the synthesis of new compounds containing 1,3-oxazepine and 1,3,4-oxadiazole for use as photostabilizing additives in poly (methyl methacrylate) PMMA films. These findings suggest potential applications in materials science, particularly in enhancing the durability of polymers exposed to UV radiation (Hameed, 2012).
Antimicrobial Activities
Compounds with 1,3,4-oxadiazole structures, akin to the one , have demonstrated notable antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with significant antimicrobial properties against various microorganisms (Bektaş et al., 2010).
Optoelectronic Properties
Research by Wang et al. (2006) on 2,5-Diphenyl-1,3,4-oxadiazole derivatives revealed their potential in optoelectronic applications. These compounds showed significant electron-withdrawing effects and fluorescence properties, making them suitable for use in electronic devices (Wang et al., 2006).
properties
IUPAC Name |
1-(6-hydroxy-1,4-oxazepan-4-yl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-13-5-2-3-6-15(13)18-19-16(25-20-18)7-4-8-17(23)21-9-10-24-12-14(22)11-21/h2-3,5-6,14,22H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEHSLPWGLPDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)N3CCOCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)
![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)
![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)
![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)




![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)
![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)
![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)
![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)